molecular formula C21H26O3 B192612 Triptophenolide methyl ether CAS No. 74311-48-1

Triptophenolide methyl ether

Cat. No.: B192612
CAS No.: 74311-48-1
M. Wt: 326.4 g/mol
InChI Key: JQYCSQASGZODFD-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triptophenolide methyl ether is a tetracyclic diterpenoid compound with the molecular formula C21H26O3. It is originally isolated from the plant Tripterygium wilfordii, commonly known as “Thunder God Vine.” This compound has garnered significant interest due to its unique structural features and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triptophenolide methyl ether typically involves multiple steps starting from readily available precursors. One efficient synthetic route begins with abietic acid. The process involves nine steps, including protection, lithiation, methylation, and various other transformations. This route is characterized by its low cost, high yield, and ease of operation .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to handle larger quantities. Each reaction in the synthetic pathway has been successfully scaled up to a 100-gram substrate level without loss of yield .

Chemical Reactions Analysis

Types of Reactions: Triptophenolide methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Triptophenolide methyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of triptophenolide methyl ether involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including:

    Reactive Oxygen Species (ROS) Regulation: It influences the balance of ROS, which plays a role in cell signaling and homeostasis.

    Nitric Oxide (NO) Regulation: It affects the production of NO, which is involved in various physiological processes.

    Histone Methyltransferase Inhibition: It inhibits enzymes involved in the methylation of histones, affecting gene expression.

    Jak2 and Bcl-2/Bax Pathways: It modulates these pathways, which are involved in cell survival and apoptosis.

Comparison with Similar Compounds

Triptophenolide methyl ether is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:

Biological Activity

Triptophenolide methyl ether (TPME) is a tetracyclic diterpenoid derived from Tripterygium wilfordii, a plant known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of TPME, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C21H26O3 and is characterized by its complex tetracyclic structure. The compound's unique configuration contributes to its biological effects, making it a subject of interest in pharmacological studies .

TPME exhibits various mechanisms of action that contribute to its biological activity:

  • Apoptosis Induction : TPME has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating key signaling proteins such as Bcl-2 and Bax. This results in cell cycle arrest and subsequent cell death .
  • Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines, including TNF-α and IL-6, thereby reducing inflammation. This mechanism is particularly relevant in autoimmune diseases like rheumatoid arthritis .
  • Antitumor Activity : TPME demonstrates significant antitumor effects against various cancer types, including lung and liver cancers. It acts by inhibiting tumor cell proliferation and inducing apoptosis through multiple pathways, such as the PI3K/Akt signaling pathway .

Therapeutic Applications

TPME has potential therapeutic applications across several medical conditions:

  • Rheumatoid Arthritis : Research indicates that TPME can improve symptoms of rheumatoid arthritis by inducing macrophage toxicity and modulating inflammatory responses .
  • Cancer Treatment : Due to its ability to induce apoptosis and inhibit tumor growth, TPME is being explored as a candidate for cancer therapy. Studies have shown its efficacy against non-small cell lung cancer (NSCLC) and other malignancies .
  • Autoimmune Disorders : The anti-inflammatory properties of TPME make it a promising candidate for treating autoimmune diseases, such as systemic lupus erythematosus (SLE) .

Research Findings

Recent studies have provided insights into the biological activity of TPME:

  • In Vitro Studies : Laboratory experiments have demonstrated that TPME effectively induces apoptosis in various cancer cell lines. For instance, it was found to downregulate Akt phosphorylation in NSCLC cells, leading to reduced proliferation and increased apoptosis rates .
  • In Vivo Studies : Animal models have shown that TPME administration can significantly reduce tumor size and improve survival rates in mice with induced tumors. These findings support its potential as a therapeutic agent in oncology .
  • Clinical Trials : Some clinical trials have evaluated the safety and efficacy of TPME derivatives in treating inflammatory conditions and cancers. Results indicate that while effective, careful consideration of dosage is necessary due to potential hepatotoxicity associated with high doses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Disease Model Outcome
Apoptosis InductionActivation of caspases; modulation of Bcl-2/BaxCancer cell linesIncreased apoptosis; reduced proliferation
Anti-inflammatoryInhibition of TNF-α, IL-6Rheumatoid arthritis modelImproved symptoms; reduced inflammation
Antitumor ActivityInhibition of PI3K/Akt pathwayNSCLC modelDecreased tumor size; prolonged survival

Properties

IUPAC Name

(3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYCSQASGZODFD-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225324
Record name Triptophenolide methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74311-48-1
Record name Triptophenolide methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74311-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptophenolide methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074311481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptophenolide methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptophenolide methyl ether
Reactant of Route 2
Reactant of Route 2
Triptophenolide methyl ether
Reactant of Route 3
Triptophenolide methyl ether
Reactant of Route 4
Triptophenolide methyl ether
Reactant of Route 5
Triptophenolide methyl ether
Reactant of Route 6
Triptophenolide methyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.